3,4-dihydroxy-N-(propan-2-yl)benzamide
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Overview
Description
3,4-dihydroxy-N-(propan-2-yl)benzamide is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol It is characterized by the presence of two hydroxyl groups on the benzene ring and an isopropyl group attached to the amide nitrogen
Mechanism of Action
.
- Compounds derived from 3,4-dihydroxy-N-(propan-2-yl)benzamide have been optimized to enhance GPR52 activation, such as compounds 10a (PW0677), 15b (PW0729), and 24f (PW0866) .
- These compounds exhibit improved efficacy and bias toward G protein/cAMP signaling, resulting in sustained GPR52 activation .
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroxy-N-(propan-2-yl)benzamide typically involves the reaction of 3,4-dihydroxybenzoic acid with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
3,4-dihydroxy-N-(propan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones under specific conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Ethers or esters
Scientific Research Applications
3,4-dihydroxy-N-(propan-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydroxybenzamide: Lacks the isopropyl group, which may affect its binding properties and reactivity.
3,4-dihydroxy-N-methylbenzamide: Contains a methyl group instead of an isopropyl group, leading to different steric and electronic effects.
3,4-dihydroxy-N-ethylbenzamide: Similar to the isopropyl derivative but with an ethyl group, affecting its solubility and interaction with targets.
Uniqueness
3,4-dihydroxy-N-(propan-2-yl)benzamide is unique due to the presence of the isopropyl group, which can enhance its binding affinity and selectivity towards specific molecular targets. This structural feature may also influence its solubility and reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
3,4-dihydroxy-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6(2)11-10(14)7-3-4-8(12)9(13)5-7/h3-6,12-13H,1-2H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOXUQWQVFVGNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=C(C=C1)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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